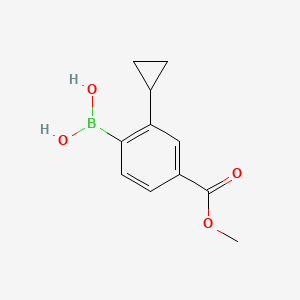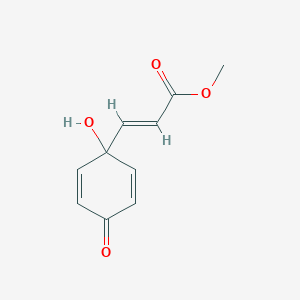
Graviquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a quinone derivative that has shown significant biological activities, particularly in the field of cancer research. Graviquinone has been identified as a promising antitumor metabolite, exhibiting cytotoxic effects against various cancer cell lines .
Preparation Methods
Graviquinone can be synthesized through the oxidation of methyl caffeate, an antioxidant that scavenges free radicals . The synthetic route involves the use of specific reagents and conditions to facilitate the oxidation process. Additionally, this compound can be isolated from the methanol extract of Grevillea robusta leaves through fractionation and purification techniques
Chemical Reactions Analysis
Graviquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different quinone derivatives with varying biological activities .
Scientific Research Applications
In chemistry, it serves as a model compound for studying quinone reactivity and redox properties . In biology and medicine, graviquinone has shown promising antitumor effects by inducing DNA damage in cancer cells while protecting normal cells . It has also been investigated for its antioxidant properties and potential use in treating oxidative stress-related diseases . In the industry, this compound’s cytotoxicity against cancer cell lines makes it a potential candidate for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of graviquinone involves the modulation of DNA damage response pathways. It inhibits the ATR-dependent phosphorylation of Chk1-S345, a key protein involved in the DNA damage response . This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This compound’s unique ability to protect normal cells while targeting cancer cells makes it a valuable compound for cancer therapy .
Comparison with Similar Compounds
Graviquinone shares structural similarities with other quinone derivatives, such as protoapigenone and methyl 2,5-dihydroxycinnamate . its unique pharmacophore, the p-quinol B-ring moiety, distinguishes it from other compounds . This structural feature contributes to its distinct biological activities, including its dual role in inducing DNA damage in cancer cells and protecting normal cells . Other similar compounds include cis-3-hydroxy-5-pentadecylcyclohexanone and methyl 5-ethoxy-2-hydroxycinnamate, which have also been isolated from Grevillea robusta .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10O4/c1-14-9(12)4-7-10(13)5-2-8(11)3-6-10/h2-7,13H,1H3/b7-4+ |
InChI Key |
HVMSPHGUKBLNCL-QPJJXVBHSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1(C=CC(=O)C=C1)O |
Canonical SMILES |
COC(=O)C=CC1(C=CC(=O)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


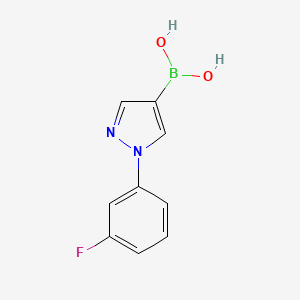
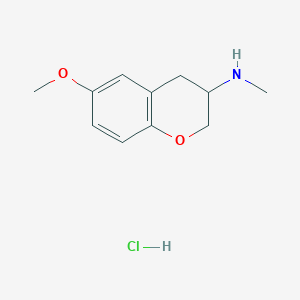
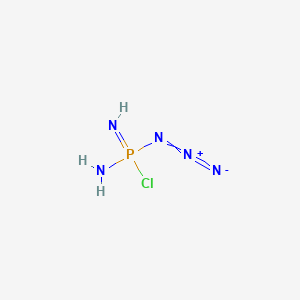
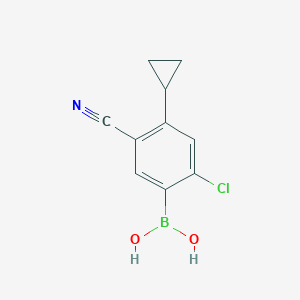

![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
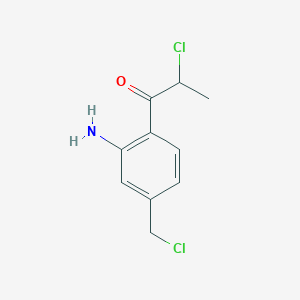
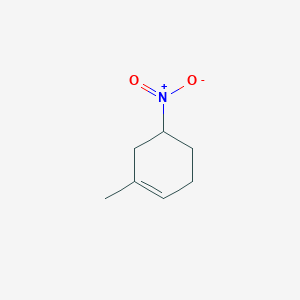
![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)
